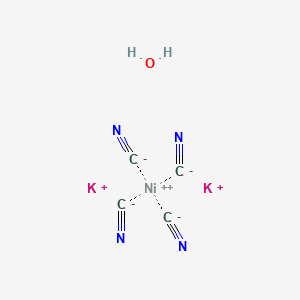
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of organosulfur compound, which are characterized by the presence of sulfur atoms in their structure . Organosulfur compounds play a vital role in many biological processes and are commonly found in a variety of materials such as petroleum products and sulfur dyes .
Synthesis Analysis
The synthesis of organosulfur compounds often involves the oxidation of thioethers . Sodium sulfinates, for example, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of organosulfur compounds can be quite diverse. For example, sulfones have a sulfonyl (R−S(=O)2−R’) functional group attached to two carbon atoms . The configuration of the molecule can be determined by the R and S configuration, which is based on the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
Organosulfur compounds can undergo a variety of chemical reactions. For instance, sodium sulfinates can act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of organosulfur compounds can vary greatly depending on their specific structures. For example, thiols and sulfides, which are types of organosulfur compounds, have unique properties due to the presence of sulfur in their structure .Wissenschaftliche Forschungsanwendungen
Extraction and Determination of Surfactants
Bis[2-(5-chloro-2-pyridylazo)-5-diethylaminophenolato]cobalt(III) has been utilized for the extraction and spectrophotometric determination of sulphated and sulphonated surfactants, showing effective ion-pair extraction into benzene from hydrochloric acid solutions. This method is simpler and more sensitive than the traditional Methylene Blue method, offering reproducibility and accuracy in surfactant quantification in environmental samples such as river water (Taguchi et al., 1981).
Synthesis of Tetraalkylammonium Sulphates
Research on the synthesis of bis (tetraalkylammonium) sulphates via persulphate oxidation of tetraalkyl ammonium iodides in aqueous solution has provided valuable insights into the properties of these compounds, including their analytical, cryoscopic, and spectroscopic characteristics (Husain & Singh, 1984).
Coordination and Crystal Structures
Studies have elucidated the coordination and crystal structures of various bis compounds, such as (R,R)-Disynephrine ether bis(hydrogen sulfate), showcasing the importance of hydrogen bonding in forming complex structures. These findings contribute to our understanding of molecular interactions and structural chemistry (Arbuckle et al., 2009).
Analytical Applications
Bis hydroxytriazenes have been proposed as selective reagents for the spectrophotometric determination of Iron(III), demonstrating sensitivity and specificity in colorimetric assays for iron quantification in various samples. This method emphasizes the potential of bis compounds in analytical chemistry for metal ion detection (Sharma et al., 2015).
Ligand Synthesis for Metal Catalysis
The development of bis-sulfoxide ligands for late-transition metal catalysis illustrates the utility of bis compounds in creating efficient catalytic systems. These ligands have shown excellent reactivity and selectivity in asymmetric addition reactions, highlighting their role in advancing synthetic methodologies (Mariz et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with cell-surface heparan sulfate , a key cell-surface glycosaminoglycan found on all mammalian cells . These interactions regulate important biological processes including cell proliferation and motility, development, and organ physiology .
Mode of Action
Related compounds have been shown to interact with cell-surface heparan sulfate, blocking downstream signaling in mouse embryonic fibroblast cells . They can also antagonize other heparan sulfate–protein interactions .
Biochemical Pathways
Related compounds have been shown to block downstream fgf signaling in mouse embryonic fibroblast cells . They can also antagonize other heparan sulfate–protein interactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate involves the reaction of (R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylamine) with sulfuric acid to form the desired product.", "Starting Materials": [ "(R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylamine)", "Sulfuric acid" ], "Reaction": [ "Add (R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylamine) to a reaction vessel", "Slowly add sulfuric acid to the reaction vessel while stirring", "Heat the reaction mixture to a temperature of 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate" ] } | |
CAS-Nummer |
56607-20-6 |
Molekularformel |
C36H72N2O8S |
Molekulargewicht |
693 g/mol |
IUPAC-Name |
(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enal;sulfuric acid |
InChI |
InChI=1S/2C18H35NO2.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;1-5(2,3)4/h2*14-18,21H,2-13,19H2,1H3;(H2,1,2,3,4)/b2*15-14+;/t2*17-,18-;/m11./s1 |
InChI-Schlüssel |
PBWDZAMIKQGYEO-CVHBKGLZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.OS(=O)(=O)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



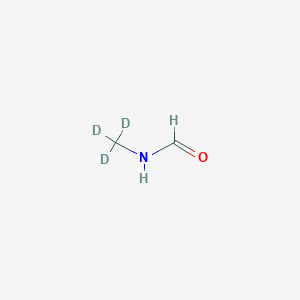

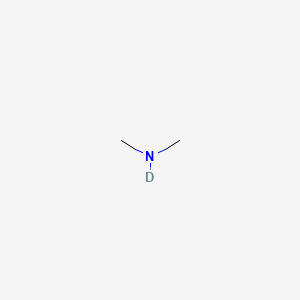


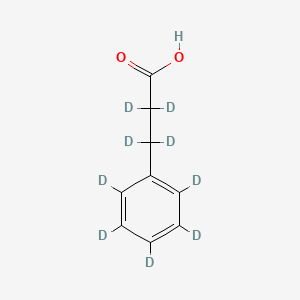
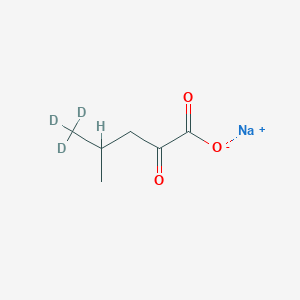





![(2S)-2-[[(3S,6S,9S,12S,15R)-3-Benzyl-12-[(2R)-butan-2-yl]-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3044244.png)
